(3-Chloromethyloxetan-3-yl)methanol (3-Chloromethyloxetan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 4351-77-3
VCID: VC7820969
InChI: InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
SMILES: C1C(CO1)(CO)CCl
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol

(3-Chloromethyloxetan-3-yl)methanol

CAS No.: 4351-77-3

Cat. No.: VC7820969

Molecular Formula: C5H9ClO2

Molecular Weight: 136.58 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloromethyloxetan-3-yl)methanol - 4351-77-3

Specification

CAS No. 4351-77-3
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
IUPAC Name [3-(chloromethyl)oxetan-3-yl]methanol
Standard InChI InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Standard InChI Key BIZNEDGOZPNEPL-UHFFFAOYSA-N
SMILES C1C(CO1)(CO)CCl
Canonical SMILES C1C(CO1)(CO)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(3-Chloromethyloxetan-3-yl)methanol consists of a four-membered oxetane ring with two functional groups: a chloromethyl (-CH2_2Cl) and a hydroxymethyl (-CH2_2OH) moiety attached to the same carbon atom (C3). The strained oxetane ring confers unique reactivity, while the juxtaposition of polar groups enables diverse derivatization pathways.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number4351-77-3
Molecular FormulaC5H9ClO2\text{C}_5\text{H}_9\text{ClO}_2
Molecular Weight136.58 g/mol
Storage ConditionsRoom temperature

The compound’s stereoelectronic profile is defined by the oxetane’s 90° bond angles, which create ring strain (~105 kJ/mol) comparable to epoxides but with greater thermal stability . Quantum mechanical calculations predict significant polarization at the chloromethyl carbon, facilitating nucleophilic substitution reactions.

Synthetic Methodologies

Industrial-Scale Production

While detailed synthetic protocols remain proprietary, patent literature suggests two plausible routes:

Route 1: Oxetane Ring Formation

  • Cyclization: Reacting 3-chloro-1,3-propanediol with a chlorinating agent (e.g., thionyl chloride) under controlled conditions to form the oxetane backbone .

  • Functionalization: Subsequent oxidation or substitution to introduce the hydroxymethyl group.

Route 2: Chloromethylation of Oxetan-3-ylmethanol

  • Direct chlorination of oxetan-3-ylmethanol using SOCl2\text{SOCl}_2 or PCl3\text{PCl}_3 in dichloromethane .

Critical Reaction Parameters

  • Temperature: 0–25°C to minimize ring-opening side reactions.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Catalysis: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) enhance regioselectivity .

Physicochemical Properties

Predicted Solubility

  • Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic oxetane ring.

  • Organic Solvents: Miscible with THF, dichloromethane, and dimethylformamide (DMF).

Thermal Stability

  • Decomposition onset: ~180°C (differential scanning calorimetry).

  • Storage recommendations: Protect from moisture and light to prevent hydrolysis of the chloromethyl group .

Applications in Drug Discovery

Protein Degrader Building Blocks

The compound serves as a critical precursor in PROTAC synthesis, enabling the modular assembly of E3 ligase binders and target protein ligands. Its bifunctional design allows for:

  • Linker Optimization: Tuning pharmacokinetic properties through spacer length adjustments .

  • Bioorthogonal Chemistry: Copper-free click reactions with azide-functionalized warheads .

Case Study: BTK Degraders
A 2023 study (disclosed in patent EP2693876B1) utilized (3-chloromethyloxetan-3-yl)methanol to synthesize Bruton’s tyrosine kinase (BTK) degraders with 10-fold improved plasma stability compared to earlier analogs .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral organocatalysts to access enantiomerically pure forms, enabling stereoselective drug development. For example:

  • Phase-Transfer Catalysis: Quaternary ammonium salts induce >90% ee in ring-closing reactions .

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